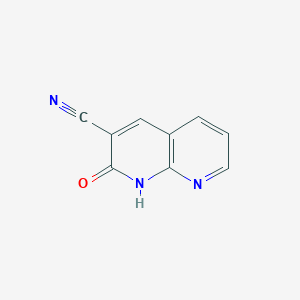
6-Hydroxy-2-methylnicotinonitrile
Overview
Description
6-Hydroxy-2-methylnicotinonitrile is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂O. It features a pyridine ring substituted with a hydroxyl group at the 6th position, a methyl group at the 2nd position, and a nitrile group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylnicotinonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,6-dichloro-4-methylnicotinonitrile with sodium azide in dimethylformamide (DMF) as a solvent. The reaction is typically carried out at room temperature for 6-7 hours, resulting in the formation of 2,6-diazido-4-methylnicotinonitrile, which can then be further processed to obtain the desired product .
Another method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. This multicomponent reaction can be performed in ethanol at 20°C, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxide derivatives .
Scientific Research Applications
6-Hydroxy-2-methylnicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylnicotinonitrile and its derivatives involves interactions with various molecular targets and pathways. For example, its azido derivatives can participate in cycloaddition reactions, forming triazoles that may exhibit biological activity . The compound’s hydroxyl and nitrile groups also contribute to its reactivity and potential interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylnicotinonitrile: This compound has a similar structure but with the hydroxyl and nitrile groups at different positions.
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Another related compound with a similar pyridine ring structure and nitrile group.
Uniqueness
The presence of both hydroxyl and nitrile groups on the pyridine ring provides a versatile platform for further chemical modifications and the development of new derivatives with diverse biological activities .
Properties
IUPAC Name |
2-methyl-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-6(4-8)2-3-7(10)9-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFYYPFFELGRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463986 | |
| Record name | 2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41877-40-1 | |
| Record name | 2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

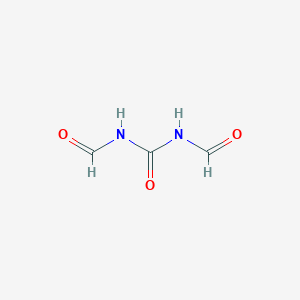


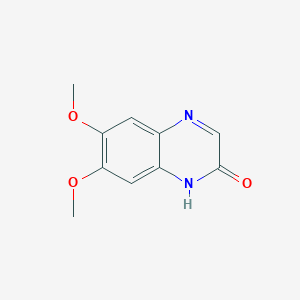
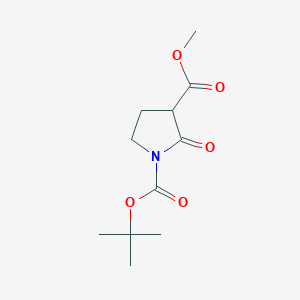

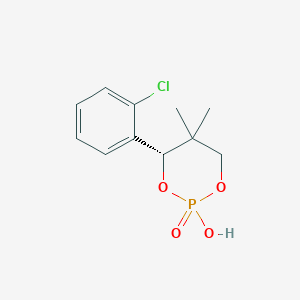
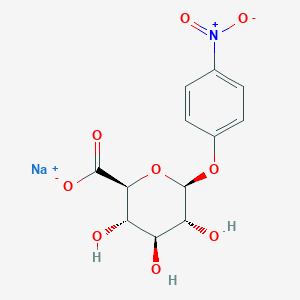

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
![3H-Benzo[e]indole](/img/structure/B1312658.png)
